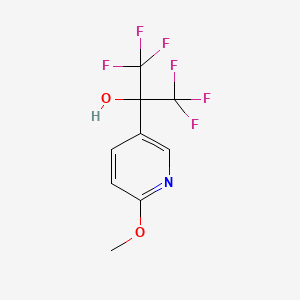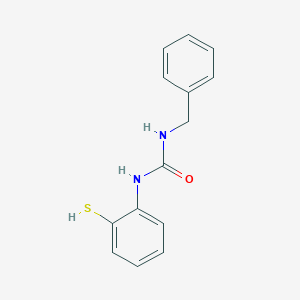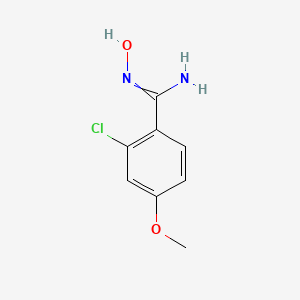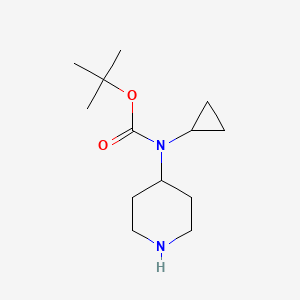![molecular formula C10H14N2 B15336397 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound makes it a valuable scaffold in the development of pharmaceuticals and other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the intramolecular Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride, followed by reduction and de-ketalation, can yield 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one . Another approach involves the use of multicomponent heterocyclization reactions to prepare azepine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the azepine ring .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as 5-HT2C receptor agonists, influencing serotonin signaling pathways . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for various conditions, including cardiovascular diseases and neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Mozavaptan: A nonpeptide vasopressin V2-receptor antagonist used for the treatment of hyponatremia.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Evacetrapib: A CETP inhibitor used in the treatment of cardiovascular diseases.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is unique due to its versatile chemical structure, which allows for various modifications and applications. Its ability to interact with multiple biological targets and its role as a scaffold in drug development highlight its significance in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazepin-6-amine |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7,11H2 |
Clave InChI |
KVYUIMOTCPFIDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=CC=CC(=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)





![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)

![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)



![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
